Cas no 2680769-44-0 (2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid)

2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid is a specialized heterocyclic compound featuring an oxazole core functionalized with an ethyl group and a trifluoroacetamido moiety. Its carboxylic acid group enhances reactivity, making it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The trifluoroacetamido substituent contributes to its electron-withdrawing properties, which can influence reactivity and stability in synthetic pathways. This compound is valued for its potential in constructing complex molecular architectures, including bioactive molecules. Its structural features make it suitable for applications in medicinal chemistry, where precise functional group manipulation is critical. Proper handling and storage are recommended due to its reactive functional groups.
2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid structure
2680769-44-0 structure
Product name:2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
CAS No:2680769-44-0
MF:C8H7F3N2O4
MW:252.147392511368
CID:5648582
PubChem ID:165911285

2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
    • 2680769-44-0
    • EN300-28279034
    • 2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
    • Inchi: 1S/C8H7F3N2O4/c1-2-3-12-4(6(14)15)5(17-3)13-7(16)8(9,10)11/h2H2,1H3,(H,13,16)(H,14,15)
    • InChI Key: HEBOTOJBDAIQRV-UHFFFAOYSA-N
    • SMILES: FC(C(NC1=C(C(=O)O)N=C(CC)O1)=O)(F)F

Computed Properties

  • Exact Mass: 252.03579120g/mol
  • Monoisotopic Mass: 252.03579120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 92.4Ų

2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28279034-1.0g
2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
2680769-44-0 95.0%
1.0g
$857.0 2025-03-19
Enamine
EN300-28279034-0.5g
2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
2680769-44-0 95.0%
0.5g
$823.0 2025-03-19
Enamine
EN300-28279034-2.5g
2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
2680769-44-0 95.0%
2.5g
$1680.0 2025-03-19
Enamine
EN300-28279034-0.05g
2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
2680769-44-0 95.0%
0.05g
$719.0 2025-03-19
Enamine
EN300-28279034-1g
2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
2680769-44-0
1g
$857.0 2023-09-09
Enamine
EN300-28279034-10.0g
2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
2680769-44-0 95.0%
10.0g
$3683.0 2025-03-19
Enamine
EN300-28279034-10g
2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
2680769-44-0
10g
$3683.0 2023-09-09
Enamine
EN300-28279034-5g
2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
2680769-44-0
5g
$2485.0 2023-09-09
Enamine
EN300-28279034-0.1g
2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
2680769-44-0 95.0%
0.1g
$755.0 2025-03-19
Enamine
EN300-28279034-0.25g
2-ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid
2680769-44-0 95.0%
0.25g
$789.0 2025-03-19

Additional information on 2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid

Introduction to 2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid (CAS No. 2680769-44-0)

2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680769-44-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an ethyl group at the 2-position, a trifluoroacetamido moiety at the 5-position, and a carboxylic acid functionality at the 4-position, contribute to its unique chemical properties and biological interactions.

The trifluoroacetamido group is a key structural element that imparts unique electronic and steric properties to the molecule. Fluorine atoms are known for their ability to modulate metabolic stability, lipophilicity, and binding affinity, making them valuable in drug design. In particular, the introduction of fluorine atoms can enhance the bioavailability and metabolic resistance of pharmaceutical compounds. The carboxylic acid group at the 4-position of the oxazole ring further enhances the compound's reactivity and potential for further functionalization, allowing for the synthesis of derivatives with tailored biological activities.

1,3-Oxazole is a five-membered heterocyclic ring containing one oxygen atom and two carbon atoms. This structural motif is found in numerous bioactive natural products and synthetic drugs due to its ability to engage in hydrogen bonding and form stable complexes with biological targets. The ethyl group at the 2-position of the oxazole ring may influence the compound's solubility and interaction with biological receptors. Additionally, the spatial arrangement of these substituents can affect the molecule's conformational flexibility, which is critical for its binding affinity and efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that 2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid may interact with biological targets through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The presence of multiple functional groups provides multiple sites for interaction with proteins or nucleic acids, which could enhance its pharmacological activity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the ethyl group and the trifluoroacetamido moiety, followed by carboxylation at the 4-position of the oxazole ring. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these transformations.

In terms of pharmaceutical applications, 2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid has shown promise in preclinical studies as a potential lead compound for various therapeutic indications. Research has indicated that it may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer, inflammation, and infectious disorders. The trifluoroacetamido group has been particularly noted for its ability to enhance binding affinity in enzyme inhibition studies.

The development of novel pharmaceutical agents relies heavily on understanding structure-activity relationships (SAR) to optimize efficacy while minimizing side effects. Computational modeling has been instrumental in predicting SAR trends for this class of compounds. By analyzing how variations in substituent groups affect biological activity, researchers can design derivatives with improved pharmacokinetic profiles.

The role of fluorinated compounds in modern drug discovery cannot be overstated. Fluorine atoms can significantly alter a molecule's properties by influencing its electronic distribution, metabolic stability, and pharmacokinetic behavior. The incorporation of fluorine into pharmaceuticals has led to several FDA-approved drugs with enhanced therapeutic effects compared to their non-fluorinated counterparts. The trifluoroacetamido group in 2-Ethyl-5-(2,2,2-trifluoroacetamido)-1,3-oxazole-4-carboxylic acid exemplifies this trend toward fluorinated drug candidates.

Future research directions may focus on exploring analogs of this compound with modified substituents to further enhance their biological activity or improve their pharmacokinetic properties. Additionally, studies on its mechanism of action will be crucial for understanding its therapeutic potential fully. Advances in biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will provide detailed insights into how this compound interacts with biological targets.

The synthesis and characterization of novel heterocyclic compounds like 1,3-oxazole derivatives remain a vibrant area of research due to their vast potential in drug discovery. The structural complexity and functional diversity of these molecules make them valuable scaffolds for developing new therapeutics targeting various diseases.

In conclusion,2-Ethyl-5-(2H-trifluoroacetamido)-1H-imidazo[1',5':4',6"]pyrazin]-4(5H)-carboxylic acid (CAS No. 2680769-44-0) represents an intriguing example of how structural modifications can lead to novel bioactive compounds with significant therapeutic potential. Its unique combination of functional groups positions it as a promising candidate for further development in pharmaceutical research.

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